molecular formula C14H11ClN2OS2 B5861502 3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B5861502
M. Wt: 322.8 g/mol
InChI Key: KPKNZKORGAJYIA-UHFFFAOYSA-N
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Description

3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Properties

IUPAC Name

3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c1-7-8(2)19-14(16-7)17-13(18)12-11(15)9-5-3-4-6-10(9)20-12/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKNZKORGAJYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Core: Starting from a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate thioamide precursors with halogenated ketones.

    Coupling Reaction: The final step involves coupling the chloro-substituted benzothiophene with the thiazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chloro group or other functional groups, leading to dechlorinated or hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, benzothiophene derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of advanced materials, including organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, benzothiophene derivatives can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking experiments.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • 3-methyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide may exhibit unique biological activities due to the presence of both the chloro and dimethylthiazole groups, which can influence its binding affinity and specificity towards biological targets.

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